molecular formula C17H19NO4S B2806508 Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 1448065-76-6

Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No. B2806508
CAS RN: 1448065-76-6
M. Wt: 333.4
InChI Key: RPBGQYGISPDUGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular mass of thiophene is 84.14 g/mol .


Chemical Reactions Analysis

Thiophene and its derivatives have been proven to be effective drugs in the present disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Synthesis and Drug Development

Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate serves as an intermediate in organic synthesis. Its borate and sulfonamide groups make it valuable for constructing more complex molecules. Researchers utilize it in nucleophilic and amidation reactions to create novel compounds with potential pharmaceutical applications .

Photorefractive Polymers and Analytical Studies

Derived from 4-nitroaniline, this compound finds use in photorefractive polymers. These materials exhibit optical properties that change under the influence of light. Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate contributes to the synthesis of novel chromophores, aiding in analytical studies .

Boronic Acid-Based Drug Carriers

Boronic ester bonds, prevalent in this compound, play a crucial role in constructing drug carriers. These carriers respond to microenvironmental changes (such as pH, glucose, and ATP) within the body. Researchers have explored their use for controlled drug release, including anticancer drugs and insulin delivery .

Fluorescent Probes

The boronic acid moiety in this compound can act as a fluorescent probe. Researchers have employed it to detect hydrogen peroxide, sugars, copper ions, and catecholamines. Its ability to bind selectively to specific analytes makes it valuable for diagnostic applications .

Enzyme Inhibition and Ligand Design

Boronic acid compounds, including this one, serve as enzyme inhibitors and specific ligands. Their interactions with biological targets have implications in drug design and therapeutic interventions. Understanding their binding mechanisms aids in developing effective treatments .

Drug–Polymer Coupling and Carrier Systems

Researchers have harnessed borate linkages, such as those found in this compound, to create drug carriers. These systems can load and release drugs based on environmental cues. Applications range from cancer therapy to gene delivery, leveraging the unique properties of boronic ester bonds .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

methyl 4-[[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11-4-9-15(23-11)14(21-2)10-18-16(19)12-5-7-13(8-6-12)17(20)22-3/h4-9,14H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBGQYGISPDUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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